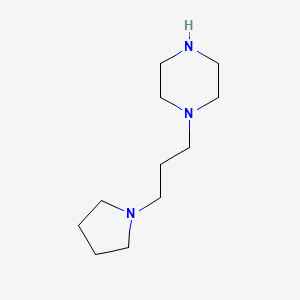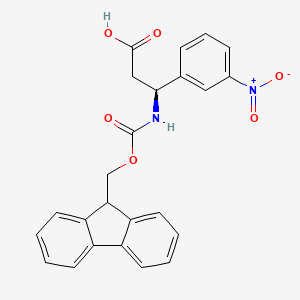
1-(3-Pyrrolidinopropyl)Piperazine
Overview
Description
“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-(3-Pyrrolidinopropyl)Piperazine” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
“1-(3-Pyrrolidinopropyl)Piperazine” derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that exhibit significant activity against a range of bacterial and fungal pathogens. The nitrogen-containing heterocyclic compound serves as a scaffold for developing new drugs with improved efficacy and reduced resistance .
Drug Discovery: Kinase Inhibition
In the field of drug discovery, particularly in the development of kinase inhibitors, “1-(3-Pyrrolidinopropyl)Piperazine” plays a crucial role. Kinase inhibitors are vital in treating diseases like cancer, where they can interrupt signaling pathways that promote tumor growth and survival. Derivatives of this compound have shown promising results in inhibiting kinase activity, which is a key target in oncology .
Organic Synthesis: Heterocyclic Building Blocks
The compound is used as a building block in organic synthesis, particularly in constructing complex heterocyclic structures. Its versatility in reactions allows chemists to create a wide array of heterocyclic compounds that are essential in medicinal chemistry and material science .
Medicinal Chemistry: Neurological Drug Development
Piperazine derivatives, including “1-(3-Pyrrolidinopropyl)Piperazine”, are widely employed in the development of drugs targeting neurological disorders. These compounds can cross the blood-brain barrier and have been incorporated into the molecular structure of medications for conditions such as schizophrenia and depression .
Material Science: Organic Materials
In material science, “1-(3-Pyrrolidinopropyl)Piperazine” derivatives are used to create organic materials with specific properties. These materials find applications in various industries, including electronics, where they can be used as conductive polymers or as components in organic light-emitting diodes (OLEDs) .
Bioactive Molecules: Antioxidant Properties
The antioxidant properties of “1-(3-Pyrrolidinopropyl)Piperazine” derivatives make them valuable in the research of bioactive molecules. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Chemical Synthesis: Cyclization Reactions
This compound is instrumental in cyclization reactions, a fundamental process in chemical synthesis. It facilitates the formation of cyclic structures, which are a core component of many organic compounds, including pharmaceuticals and agrochemicals .
Biological Research: Antitumor Activity
Research into the antitumor activity of “1-(3-Pyrrolidinopropyl)Piperazine” derivatives is ongoing. These compounds have been found to exhibit properties that can inhibit the growth of tumor cells, making them potential candidates for anticancer therapy .
Safety and Hazards
“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
1-(3-Pyrrolidinopropyl)Piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of 1-(3-Pyrrolidinopropyl)Piperazine’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVYOQQRAMPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371946 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrrolidinopropyl)Piperazine | |
CAS RN |
224309-80-2 | |
| Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 224309-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)





![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)


![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)


